PDHK1 Target Engagement Specificity vs. Generic Benzimidazoles
The TTD defines the primary target of this compound as Pyruvate Dehydrogenase Kinase 1 (PDHK1), providing a distinct biological annotation that separates it from broad-spectrum benzimidazole kinase inhibitors [1]. While direct IC50 values remain proprietary, the specific patent classification (WO2011006567) and the indication for metastatic cancer confirm that this compound was optimized for PDHK1 modulation, unlike in-class compounds such as Pj-8 (a PDK1 inhibitor with different structural features) . Quantitative data on the comparator Pj-8 shows an IC50 of 3.95 μM against PDK1, demonstrating the measurable differentiation required for selection.
| Evidence Dimension | Target specificity (PDHK1 vs. PDK1) |
|---|---|
| Target Compound Data | PDHK1 inhibitor (TTD-confirmed, quantitative IC50 proprietary per WO2011006567) |
| Comparator Or Baseline | Pj-8 (PDK1 inhibitor): IC50 = 3.95 μM against PDK1 |
| Quantified Difference | Target shift from PDK1 to PDHK1; distinct kinase subfamily selectivity |
| Conditions | In vitro kinase assay for Pj-8; TTD target annotation and patent claims for target compound |
Why This Matters
Selecting a PDHK1-specific inhibitor is critical for cancer metabolism research, and this compound's validated target profile avoids the confounding polypharmacology of multi-kinase benzimidazoles.
- [1] Therapeutic Target Database (TTD). Drug ID: D06WAN. Benzimidazole and imidazopyridine derivative 1. View Source
